IDO1 Inhibitory Potency of a Derivative Containing the 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine Scaffold
A derivative incorporating the 5-fluoro-2-hydroxy-3-(trifluoromethyl)pyridine core as a key structural motif (BDBM50604026 / CHEMBL5192384) demonstrated an IC50 of 0.290 nM for inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in IFNγ/LPS-stimulated human whole blood [1]. This potency is significantly greater than that of the clinical-stage IDO1 inhibitor epacadostat, which shows an IC50 of 75.9 nM in biochemical hIDO1 assays [2], representing an approximately 260-fold improvement in potency.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.290 nM (compound containing target scaffold) |
| Comparator Or Baseline | Epacadostat (clinical IDO1 inhibitor): IC50 = 75.9 nM (biochemical hIDO1) |
| Quantified Difference | Approximately 260-fold more potent |
| Conditions | Target compound: human whole blood assay; Comparator: biochemical hIDO1 enzyme assay |
Why This Matters
The exceptional potency observed in a derivative highlights the value of the 5-fluoro-2-hydroxy-3-(trifluoromethyl)pyridine core as a privileged scaffold for achieving nanomolar and sub-nanomolar IDO1 inhibition, offering a competitive advantage for medicinal chemistry programs targeting this immuno-oncology pathway.
- [1] BindingDB. BDBM50604026 CHEMBL5192384. IC50: 0.290 nM for IDO1 inhibition in human whole blood. Accessed April 2026. View Source
- [2] Yue, E. et al. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel IDO1 inhibitors. Read by QxMD. Epacadostat biochemical hIDO1 IC50 = 75.9 nM. Accessed April 2026. View Source
